Ubiquinol-10;CoQH2-10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ubiquinol-10, also known as CoQH2-10, is the reduced and active form of Coenzyme Q10 (CoQ10). This compound is naturally occurring and found in every cell of the body. It plays a vital role in the production of cellular energy and functions as a powerful antioxidant . Ubiquinol-10 is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Ubiquinol-10 involves the reduction of Coenzyme Q10. One common method is the use of reducing agents such as sodium borohydride or ascorbic acid under controlled conditions . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used to verify the reduction process and ensure the purity of the product .

Industrial Production Methods

Industrial production of Ubiquinol-10 typically involves large-scale reduction processes. The stability of Ubiquinol-10 is a significant concern, as it can easily oxidize back to Coenzyme Q10. Therefore, industrial methods often include stabilizing agents and controlled environments to maintain the reduced form .

Análisis De Reacciones Químicas

Types of Reactions

Ubiquinol-10 primarily undergoes redox reactions, where it interconverts between its oxidized form (Coenzyme Q10) and its reduced form (Ubiquinol-10). This redox cycle is crucial for its function in cellular respiration and as an antioxidant .

Common Reagents and Conditions

Common reagents for the reduction of Coenzyme Q10 to Ubiquinol-10 include sodium borohydride and ascorbic acid. The reaction typically occurs under mild conditions to prevent degradation of the compound .

Major Products

The major product of the reduction reaction is Ubiquinol-10. In the presence of oxidizing agents, Ubiquinol-10 can revert to Coenzyme Q10 .

Aplicaciones Científicas De Investigación

Ubiquinol-10 has a wide range of scientific research applications:

Mecanismo De Acción

Ubiquinol-10 exerts its effects primarily through its role in the electron transport chain within mitochondria. It facilitates the transfer of electrons from complexes I and II to complex III, which is essential for ATP production . Additionally, Ubiquinol-10 acts as an antioxidant by neutralizing free radicals and preventing lipid peroxidation in biological membranes .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Ubiquinol-10 is unique due to its dual role in energy production and antioxidant defense. Its ability to interconvert between oxidized and reduced forms allows it to participate in various biochemical processes, making it a versatile and essential compound in cellular metabolism .

Propiedades

IUPAC Name |

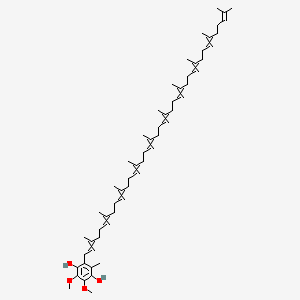

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTNKSLOFHEFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.